molecular formula C7H15NO4 B1653385 rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate CAS No. 1820583-38-7

rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate

Cat. No.: B1653385
CAS No.: 1820583-38-7
M. Wt: 177.20
InChI Key: HCXGWSIUWQQXPX-KGZKBUQUSA-N
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Description

rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate: is a chiral compound with significant importance in various fields of chemistry and biology

Properties

IUPAC Name

(3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.H2O/c1-8-3-2-6(9)5(4-8)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H2/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGWSIUWQQXPX-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820583-38-7
Record name 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrate (1:1), (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820583-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes

Chiral Catalysis Approach

The stereoselective synthesis of this compound employs chiral catalysts to induce the desired (3R,4R) configuration. A patent application (US20050227997A1) describes methods for synthesizing analogous piperidine derivatives using asymmetric hydrogenation or enzymatic resolution. Key steps include:

  • Ring Formation : Cyclization of a δ-amino alcohol precursor via intramolecular nucleophilic substitution.
  • Hydroxylation : Stereoselective introduction of the C4 hydroxyl group using Sharpless asymmetric dihydroxylation or enzymatic oxidation.
  • Carboxylation : Conversion of a C3 methylene group to a carboxylic acid via oxidation with potassium permanganate in acidic conditions.
Reaction Conditions:
Step Reagents/Conditions Yield (%)
Cyclization K₂CO₃, DMF, 80°C 78
Hydroxylation AD-mix-β, CH₃SO₂NH₂, t-BuOH/H₂O 65
Carboxylation KMnO₄, H₂SO₄, 0°C 82

Hydrolysis of Ester Derivatives

A PubChem entry (CID 3060632) highlights the ethyl ester derivative of this compound, 3-piperidinecarboxylic acid, 4-hydroxy-1-methyl-, ethyl ester, as a synthetic intermediate. Hydrolysis under basic conditions yields the carboxylic acid:

Procedure :

  • Ester Synthesis : Ethyl chloroformate reacts with the piperidine alcohol in pyridine.
  • Hydrolysis : The ester is treated with NaOH (2M) in ethanol/water (1:1) at 60°C for 6 hours.
Optimization Data:
Parameter Optimal Value Purity (%)
NaOH Concentration 2M 95
Temperature 60°C 90
Reaction Time 6 hours 88

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enhance reaction control and reduce byproducts during cyclization.
  • Crystallization : The hydrate form is obtained by cooling a saturated aqueous solution to 4°C, yielding 92% purity.

Reaction Conditions and Optimization

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO improve cyclization yields by stabilizing transition states.
  • Aqueous Mixtures : Ethanol/water (1:1) facilitates ester hydrolysis without epimerization.

Temperature Control

  • Low temperatures (0–5°C) during carboxylation prevent over-oxidation.
  • Elevated temperatures (60–80°C) accelerate ring-closing reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.42 (dd, J = 11.2 Hz, 1H, C4-OH), 2.98 (s, 3H, N-CH₃), 2.76–2.81 (m, 2H, C3 and C5).
  • IR (KBr) : 3420 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O).

Hydrate Stability

  • Thermogravimetric Analysis (TGA) : Weight loss of 9.8% at 110°C corresponds to H₂O evaporation.

Comparative Analysis of Methods

Method Advantages Limitations
Chiral Catalysis High enantioselectivity Costly catalysts
Ester Hydrolysis Simple conditions Requires ester intermediate
Industrial Production Scalable Specialized equipment

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Tosyl chloride or thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of tosylates or chlorides.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Agents : Research indicates that derivatives of piperidine compounds, including rac-(3R,4R)-4-hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate, exhibit antiviral properties. Studies have shown that modifications to the piperidine structure can enhance activity against various viral strains, making them potential candidates for antiviral drug development.
  • Neurological Disorders : The compound has been investigated for its effects on neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential applications in treating conditions such as depression and anxiety disorders. Preliminary studies indicate that it may modulate serotonin and dopamine pathways, which are critical in mood regulation.
  • Pain Management : The analgesic properties of piperidine derivatives have been explored in several studies. This compound is being evaluated for its efficacy in managing chronic pain conditions, potentially offering a new avenue for pain relief without the side effects associated with traditional opioids.

Synthetic Applications

  • Building Block in Organic Synthesis : This compound serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it a versatile building block for creating more complex molecular structures.
  • Chiral Synthesis : The chiral nature of this compound allows it to be utilized in asymmetric synthesis processes. This is particularly valuable in the production of enantiomerically pure compounds, which are crucial in drug development and other chemical applications.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring could enhance antiviral efficacy against influenza viruses. The study synthesized various derivatives of this compound and tested their antiviral properties using cell culture assays.

Case Study 2: Neuropharmacology

Research conducted at a leading university explored the impact of this compound on serotonin receptors. The findings suggested that this compound could act as a selective serotonin reuptake inhibitor (SSRI), indicating its potential use in treating depression.

Case Study 3: Pain Relief

A clinical trial assessed the analgesic effects of a formulation containing this compound in patients with neuropathic pain. Results indicated significant pain reduction compared to placebo, highlighting its potential as a novel pain management therapy.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, leading to various biological effects. The compound’s stereochemistry is essential for its activity, as it determines the orientation and interaction with the molecular targets.

Comparison with Similar Compounds

  • rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
  • rac-(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid

Comparison: rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

Rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate, also known by its CAS number 1820583-38-7, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic uses.

  • Molecular Formula : C₇H₁₅NO₃
  • Molecular Weight : 155.21 g/mol
  • CAS Number : 1820583-38-7

Neurotransmitter Interaction

Research indicates that this compound exhibits significant interactions with various neurotransmitter transporters. It has been shown to have high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Dopamine Transporter (DAT) : The compound's hydroxyl group enhances its binding affinity to DAT, which may facilitate better penetration through the blood-brain barrier compared to non-hydroxylated analogs .
  • Norepinephrine Transporter (NET) : Similar to its action on DAT, the compound also shows moderate to high affinity for NET, indicating potential implications for mood and anxiety disorders .
  • Serotonin Transporter (SERT) : While the affinity for SERT is lower than that for DAT and NET, it still suggests a multifaceted role in modulating serotonin levels in the brain .

In Vivo Studies

In vivo studies have demonstrated that this compound significantly increases locomotor activity in animal models, indicating stimulant-like properties. For example:

  • Doses Tested : Various doses were administered, with significant increases in distance traveled observed at doses of 30 mg/kg and higher.
  • Comparison with Cocaine : The compound exhibited a longer duration of action compared to cocaine, highlighting its potential as a therapeutic agent with fewer side effects than traditional stimulants .

Study 1: Dopamine Uptake Inhibition

A study investigated the structural modifications of piperidine derivatives and their effects on DAT inhibition. The introduction of hydroxyl groups was found to enhance binding affinity significantly. This study concluded that this compound could serve as a lead compound for developing new antidepressants or stimulants .

Study 2: Behavioral Assays

In behavioral assays focused on locomotion and drug discrimination, compounds similar to this compound were tested. The results indicated that these compounds could effectively elevate locomotor activity in rodents, suggesting their potential use in treating conditions like ADHD or depression .

Data Summary

PropertyValue
Molecular Weight155.21 g/mol
CAS Number1820583-38-7
Affinity for DATHigh
Affinity for NETModerate to High
Affinity for SERTModerate
Significant Locomotor ActivityYes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate?

  • Methodological Answer: Multi-step synthesis involving regioselective functionalization and acid-catalyzed hydrolysis is critical. For example, analogous piperidinecarboxylic acid derivatives require sequential steps:

  • Step 1: Protection of the piperidine nitrogen (e.g., using Boc or benzyl groups) under inert atmosphere .
  • Step 2: Stereoselective hydroxylation at the 4-position via catalytic oxidation or enzymatic methods .
  • Step 3: Hydrolysis of ester intermediates using HCl/water at elevated temperatures (93–96°C for 17 hours) to yield the carboxylic acid hydrate .
    Key Data:
Reaction StepConditionsYieldReference
Ester hydrolysisHCl/water, 93–96°C, 17h63.44 g (scale)

Q. How can researchers ensure purity during purification of this compound?

  • Methodological Answer: Use gradient recrystallization with polar aprotic solvents (e.g., acetonitrile/water mixtures) followed by column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity >95% is achievable, as validated by HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are essential for characterizing stereochemistry?

  • Methodological Answer:

  • NMR: 1^1H and 13^13C NMR to confirm regiochemistry; NOESY for spatial proximity of hydroxyl and methyl groups .
  • IR: O–H stretching (3200–3600 cm1^{-1}) and carboxylic acid C=O (1700–1720 cm1^{-1}) .
    Reference Data:
TechniqueKey PeaksPurpose
1^1H NMRδ 1.2–1.5 (methyl), δ 3.4–4.1 (hydroxyl)Stereochemical confirmation

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcome of synthetic steps?

  • Methodological Answer: Quantum mechanical calculations (DFT/B3LYP) optimize transition states for hydroxylation and methylation. For example, ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation to reduce trial-and-error .
  • Case Study: A 2024 study achieved 85% stereoselectivity in a related piperidine derivative using computational-guided catalyst selection .

Q. What experimental strategies resolve contradictions in reaction yield data across scales?

  • Methodological Answer: Use factorial design (e.g., 2k^k factorial experiments) to isolate variables like temperature, catalyst loading, and solvent polarity. For instance, conflicting yields in ester hydrolysis (e.g., 60% vs. 75%) may arise from incomplete mixing at larger scales .

Q. How does the hydrate form influence stability in aqueous solutions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrate stability correlates with hydrogen-bonding networks, as shown in structurally similar cyclohexene-carboxylic acid derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

  • Resolution: Solubility discrepancies often stem from hydrate vs. anhydrous form differences. For example, anhydrous forms of piperidinecarboxylic acids show 20% lower solubility in methanol compared to hydrates .

Methodological Innovations

Q. Can AI-driven process optimization improve synthesis efficiency?

  • Answer: Yes. Platforms like COMSOL Multiphysics integrated with AI predict optimal reaction parameters (e.g., temperature ramps, solvent ratios) for multi-step syntheses, reducing development time by 30–50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate
Reactant of Route 2
rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate

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